molecular formula C17H18N2OS B2977206 (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine CAS No. 931292-65-8

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine

Cat. No. B2977206
CAS RN: 931292-65-8
M. Wt: 298.4
InChI Key: DTJQWIAZGQNJIV-UHFFFAOYSA-N
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Description

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine, commonly referred to as 4-FMA, is a synthetic compound that has been studied for its potential applications in scientific research. 4-FMA is a derivative of the amphetamine family of compounds and has been studied for its effects on the central nervous system.

Scientific Research Applications

Novel HIV-1 and JSP-1 Inhibitors

A study conducted by Kamila et al. (2011) focused on the synthesis of derivatives that could potentially inhibit HIV-1 and JSP-1. This research synthesized derivatives through the condensation reaction of 3-phenyl-2-thioxothiazolidin-4-ones with suitably substituted 2-(1H-indol-3-yl)-2-oxoacetaldehyde under microwave conditions. These derivatives exhibit potential as HIV-1 and JSP-1 inhibitors, highlighting the compound's significance in medicinal chemistry for developing new therapeutic agents against HIV-1 and JSP-1 infections Kamila, Sukanta, et al. (2011).

Fluorescence Enhancement

Yang et al. (2002) explored the synthesis, structure, and photochemical behavior of trans isomers of 4-(N-phenylamino)stilbene and its derivatives, comparing them to 4-aminostilbene. The introduction of N-phenyl substituents led to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state. This research provides insights into the "amino conjugation effect," which could be beneficial for designing fluorescent materials with high quantum yields and low photoisomerization quantum yields Yang, Jye‐Shane, et al. (2002).

Security Ink Applications

Lu and Xia (2016) synthesized a novel V-shaped molecule, showcasing a profound intramolecular charge transfer (ICT) effect, leading to morphology-dependent fluorochromism in highly contrasted colors. This effect is induced by mechanical force or surrounding pH stimuli, demonstrating potential applications as a security ink. The organic solution of this compound, when mixed with CF3COOH, shows promise as a security ink without the need for a covering reagent Lu, Xiao-lin, et al. (2016).

Mechanism of Action

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQWIAZGQNJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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